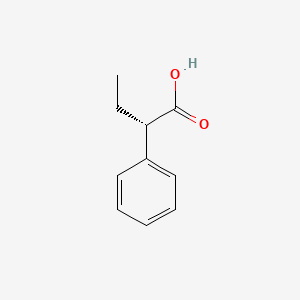

(S)-(+)-2-Phenylbutyric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJWFSNDPCAWDK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313360 | |

| Record name | (S)-2-Phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4286-15-1 | |

| Record name | (S)-2-Phenylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4286-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylbutyric acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004286151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-Phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, α-ethyl-, (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLBUTYRIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56PGV95391 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(+)-2-Phenylbutyric Acid: Chemical Properties, Synthesis, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of (S)-(+)-2-Phenylbutyric acid. It details experimental protocols for its synthesis and analysis, and explores its significant biological activities and applications in drug development.

Core Chemical and Physical Properties

This compound, an important chiral building block, possesses a unique set of physicochemical properties that are critical for its application in synthesis and drug design. A summary of these properties is presented below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| CAS Number | 4286-15-1 |

| Appearance | Colorless to light yellow liquid or solid |

| Melting Point | Not consistently reported, can be a low-melting solid |

| Boiling Point | 98-100 °C at 0.3 mmHg[1] |

| Density | 1.055 g/mL at 25 °C[1] |

| Optical Activity | [α]²⁰/D +92°, c = 0.9 in toluene[1] |

| Refractive Index | n²⁰/D 1.516[1] |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, acetone, and toluene. |

| pKa | Not readily available, expected to be similar to other carboxylic acids. |

Synthesis and Chiral Resolution

The enantiomerically pure form of 2-phenylbutyric acid is crucial for its applications in pharmaceuticals. Both asymmetric synthesis and chiral resolution of a racemic mixture are common strategies to obtain the desired (S)-(+)-enantiomer.

Asymmetric Synthesis using Evans Chiral Auxiliary

This method employs a chiral auxiliary to direct the stereoselective alkylation of a prochiral enolate. The Evans oxazolidinone auxiliaries are widely used for their high diastereoselectivity.

Experimental Protocol:

-

Acylation of Chiral Auxiliary:

-

To a solution of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.05 eq.) dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes.

-

Add butyryl chloride (1.1 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield the N-butyryloxazolidinone.

-

-

Diastereoselective Alkylation:

-

Dissolve the N-butyryloxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise and stir the solution for 30 minutes at -78 °C to form the sodium enolate.

-

Add benzyl (B1604629) bromide (1.2 eq.) to the reaction mixture.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis. The major diastereomer is purified by flash column chromatography.

-

-

Auxiliary Cleavage:

-

Dissolve the purified N-(2-phenylbutyryl)oxazolidinone in a mixture of THF and water (4:1) at 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (B78521) (2.0 eq.).

-

Stir the mixture vigorously at 0 °C for 2 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Adjust the pH of the solution to ~10 with a saturated aqueous solution of sodium bicarbonate to allow for the extraction of the chiral auxiliary with dichloromethane.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.

-

Workflow for Asymmetric Synthesis:

Enzymatic Resolution of Racemic 2-Phenylbutyric Acid

Enzymatic resolution offers a green and highly selective alternative for obtaining the (S)-(+)-enantiomer. Lipases are commonly employed to selectively catalyze the esterification of one enantiomer, allowing for the separation of the unreacted enantiomer.

Experimental Protocol:

-

Reaction Setup:

-

In a suitable flask, dissolve racemic 2-phenylbutyric acid (1.0 eq.) and an alcohol (e.g., n-butanol, 1.1 eq.) in an organic solvent (e.g., hexane).

-

Add an immobilized lipase (B570770) (e.g., Candida antarctica lipase B, Novozym 435). The amount of enzyme will depend on its activity and should be optimized.

-

Incubate the mixture at a controlled temperature (e.g., 40 °C) with gentle agitation.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the remaining acid and the conversion.

-

The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for the unreacted acid.

-

-

Work-up and Separation:

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

The filtrate contains the this compound and the ester of the (R)-enantiomer.

-

Separate the acid from the ester by liquid-liquid extraction. Extract the mixture with an aqueous solution of a weak base (e.g., sodium bicarbonate). The this compound will move to the aqueous phase as its carboxylate salt.

-

Wash the organic phase (containing the ester) with water.

-

Acidify the aqueous phase with a strong acid (e.g., HCl) to pH ~2 to precipitate the this compound.

-

Extract the acidified aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Dry the organic extract over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

-

The (R)-ester can be hydrolyzed back to the (R)-acid if desired.

-

Workflow for Enzymatic Resolution:

Biological Activities and Applications

This compound and its derivatives are of significant interest in drug development due to their diverse biological activities.

Chemical Chaperone Activity

Phenylbutyrate acts as a chemical chaperone, assisting in the proper folding of misfolded proteins, a mechanism relevant to various diseases, including cystic fibrosis and certain neurodegenerative disorders.

Experimental Protocol: In Vitro Chaperone Activity Assay (General)

This protocol describes a general method to assess the ability of this compound to prevent the aggregation of a model protein under stress conditions (e.g., thermal or chemical denaturation).

-

Preparation of Reagents:

-

Prepare a stock solution of a model protein prone to aggregation (e.g., lysozyme, insulin, or a specific disease-related protein) in a suitable buffer.

-

Prepare a stock solution of this compound in the same buffer.

-

-

Aggregation Assay:

-

In a multi-well plate, set up reactions containing the model protein at a final concentration that promotes aggregation under the chosen stress condition.

-

Add varying concentrations of this compound to the wells. Include a control with no added chaperone.

-

Induce protein aggregation by, for example, heating the plate to a specific temperature (e.g., 65 °C for lysozyme) or adding a chemical denaturant (e.g., dithiothreitol (B142953) for insulin).

-

Monitor protein aggregation over time by measuring the increase in light scattering at a specific wavelength (e.g., 340-400 nm) using a plate reader.

-

-

Data Analysis:

-

Plot the light scattering intensity versus time for each concentration of this compound.

-

A decrease in the rate and extent of aggregation in the presence of this compound indicates its chaperone activity.

-

The concentration at which 50% of aggregation is inhibited (IC₅₀) can be calculated.

-

Histone Deacetylase (HDAC) Inhibition

Phenylbutyrate is a known inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in gene regulation. HDAC inhibition is a promising strategy in cancer therapy.

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol outlines a common method for measuring the inhibitory activity of this compound on HDAC enzymes using a fluorogenic substrate.

-

Preparation of Reagents:

-

Obtain a commercial HDAC assay kit which typically includes a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), a developer solution, and a reference standard (e.g., Trichostatin A, a potent HDAC inhibitor).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare nuclear extracts from a relevant cell line or use a purified recombinant HDAC enzyme.

-

-

HDAC Assay:

-

In a 96-well microplate, add the nuclear extract or purified HDAC enzyme to each well.

-

Add serial dilutions of this compound to the wells. Include a positive control (Trichostatin A) and a negative control (solvent only).

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and develop the signal by adding the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing a fluorescent product.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

-

Signaling Pathway of HDAC Inhibition:

Treatment of Urea (B33335) Cycle Disorders

Phenylbutyrate serves as a nitrogen-scavenging drug for the treatment of urea cycle disorders (UCDs). It provides an alternative pathway for the excretion of excess nitrogen.

Mechanism of Action:

This compound is a prodrug that is converted to phenylacetate. Phenylacetate is then conjugated with glutamine to form phenylacetylglutamine, which is excreted in the urine. This process removes two moles of nitrogen per mole of phenylacetate, thereby reducing the levels of ammonia (B1221849) and glutamine in the blood.

Experimental Protocol: In Vitro Ammonia Detoxification Assay in Hepatocytes

This protocol describes a method to evaluate the efficacy of this compound in promoting ammonia detoxification in a hepatocyte cell culture model.

-

Cell Culture:

-

Culture a suitable hepatocyte cell line (e.g., HepG2) or primary hepatocytes in appropriate culture medium.

-

Seed the cells in multi-well plates and allow them to adhere and grow to a confluent monolayer.

-

-

Ammonia Challenge and Treatment:

-

Prepare a stock solution of ammonium chloride (NH₄Cl) in culture medium.

-

Prepare a stock solution of this compound in culture medium.

-

Replace the culture medium with fresh medium containing a high concentration of ammonium chloride (to mimic hyperammonemia) and varying concentrations of this compound. Include a control group with ammonia challenge but no treatment.

-

-

Sample Collection and Analysis:

-

At different time points (e.g., 24, 48 hours), collect the culture medium from each well.

-

Measure the concentration of ammonia in the collected medium using a commercially available ammonia assay kit.

-

Optionally, the concentration of urea in the medium can also be measured to assess the function of the urea cycle.

-

-

Data Analysis:

-

Calculate the percentage reduction in ammonia concentration in the treated groups compared to the untreated control group at each time point.

-

A dose-dependent decrease in ammonia levels in the presence of this compound demonstrates its efficacy in promoting ammonia detoxification.

-

Urea Cycle and Phenylbutyrate's Alternative Pathway:

References

Synthesis of (S)-(+)-2-Phenylbutyric Acid: A Technical Guide

(S)-(+)-2-Phenylbutyric acid is a chiral carboxylic acid with applications in the synthesis of various pharmaceuticals and as a chiral building block in organic chemistry. Its enantiomerically pure form is often desired for these applications. This technical guide provides an in-depth overview of the core methods for the synthesis of this compound, targeting researchers, scientists, and drug development professionals. The guide details three primary strategies: chiral resolution of a racemic mixture, enzymatic kinetic resolution, and asymmetric synthesis using a chiral auxiliary.

Chiral Resolution using Chiral Amino Alcohols

Chiral resolution is a classical and effective method for separating enantiomers from a racemic mixture. This approach involves the formation of diastereomeric salts by reacting the racemic 2-phenylbutyric acid with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Subsequent acidification of the separated salt yields the desired enantiomerically pure acid.

A study by Broxterman et al. investigated a series of chiral amino alcohols derived from amino acids as resolving agents for 2-aryl-alkyl carboxylic acids. Among the tested agents, derivatives of phenylglycine and phenylalanine were found to be highly efficient for the resolution of 2-phenylbutyric acid.

Quantitative Data Summary

| Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of (S)-2-Phenylbutyric Acid |

| (S)-(-)-2-amino-1,1-bis(4-tolyl)-2-phenyl-1-ethanol | Methanol | Not specified | >95% |

| Other Phenylglycine and Phenylalanine derivatives | Various | Not specified | High efficiencies reported |

Experimental Protocol: Resolution with (S)-(-)-2-amino-1,1-bis(4-tolyl)-2-phenyl-1-ethanol

Materials:

-

Racemic 2-phenylbutyric acid

-

(S)-(-)-2-amino-1,1-bis(4-tolyl)-2-phenyl-1-ethanol

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

Salt Formation: In a flask, dissolve one equivalent of racemic 2-phenylbutyric acid in a minimal amount of hot methanol. In a separate flask, dissolve one equivalent of (S)-(-)-2-amino-1,1-bis(4-tolyl)-2-phenyl-1-ethanol in hot methanol.

-

Combine the two solutions and allow the mixture to cool slowly to room temperature. The diastereomeric salt of (S)-2-phenylbutyric acid with the resolving agent will preferentially crystallize.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Recrystallization (Optional): To improve the enantiomeric excess, the collected crystals can be recrystallized from a minimal amount of hot methanol.

-

Liberation of the Free Acid: Suspend the diastereomeric salt crystals in water and add 1 M hydrochloric acid with stirring until the pH of the solution is acidic (pH ~2).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound.

-

Determine the enantiomeric excess using chiral HPLC or by measuring the specific rotation.

Logical Relationship Diagram

Caption: Workflow for chiral resolution of 2-phenylbutyric acid.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective and environmentally benign method for obtaining enantiomerically pure compounds. This technique utilizes the stereoselectivity of enzymes, typically lipases, to catalyze the transformation of one enantiomer of a racemic mixture at a much faster rate than the other. For the synthesis of this compound, this can be achieved through the enantioselective hydrolysis of a racemic ester of 2-phenylbutyric acid.

A patented method describes the use of lipase (B570770) from Candida antarctica (Lipase A) to selectively hydrolyze the (S)-enantiomer of a racemic 2-phenylbutyrate ester, leaving the unreacted (R)-ester and producing the desired (S)-acid. The addition of cyclodextrin (B1172386) can enhance the substrate's solubility in the aqueous medium and improve the conversion rate.

Quantitative Data Summary

| Enzyme | Substrate | Additive | Enantiomeric Excess (ee%) of (S)-2-Phenylbutyric Acid | Conversion Rate |

| Candida antarctica Lipase A | Racemic 2-phenylbutyric acid hexyl ester | Hydroxyethyl-β-cyclodextrin | ≥ 96% | Significantly improved |

Experimental Protocol: Lipase-Catalyzed Hydrolysis

Materials:

-

Racemic 2-phenylbutyric acid hexyl ester

-

Candida antarctica Lipase A (immobilized or free)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Hydroxyethyl-β-cyclodextrin

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Sodium bicarbonate solution (saturated)

-

1 M Hydrochloric acid

-

Sodium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution containing a specific concentration of hydroxyethyl-β-cyclodextrin.

-

Add the racemic 2-phenylbutyric acid hexyl ester to the reaction medium.

-

Initiate the reaction by adding Candida antarctica Lipase A.

-

Stir the mixture at a constant temperature (e.g., 30-40 °C) and monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC.

-

Work-up: Once the desired conversion is reached (typically around 50% to maximize enantiomeric excess of both product and remaining substrate), stop the reaction by filtering off the enzyme (if immobilized).

-

Extract the reaction mixture with an organic solvent like ethyl acetate.

-

Separate the (S)-2-phenylbutyric acid from the unreacted (R)-2-phenylbutyric acid hexyl ester by extraction with a saturated sodium bicarbonate solution. The acid will move to the aqueous basic layer.

-

Carefully acidify the aqueous layer with 1 M hydrochloric acid to pH ~2.

-

Extract the liberated (S)-2-phenylbutyric acid with ethyl acetate.

-

Dry the organic extract over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the product.

Signaling Pathway Diagram

Caption: Pathway of enzymatic kinetic resolution of a racemic ester.

Asymmetric Synthesis using a Chiral Auxiliary

Asymmetric synthesis aims to directly produce the desired enantiomer, often with high stereocontrol, by employing a chiral auxiliary. The Myers asymmetric alkylation protocol, using pseudoephedrine as a chiral auxiliary, is a powerful method for the synthesis of enantiomerically enriched α-substituted carboxylic acids.

This method involves the acylation of pseudoephedrine, followed by deprotonation to form a rigid chelated enolate. The steric hindrance provided by the chiral auxiliary directs the approach of an electrophile, leading to a highly diastereoselective alkylation. Subsequent cleavage of the auxiliary yields the desired chiral carboxylic acid. For the synthesis of this compound, this would involve the alkylation of a pseudoephedrine amide of propionic acid with an ethylating agent.

Quantitative Data Summary

| Chiral Auxiliary | Acyl Group | Alkylating Agent | Diastereomeric Excess (d.e.) of Alkylated Product (%) |

| (1R,2R)-(-)-Pseudoephedrine | Propionyl | Ethyl Iodide | >98% |

Experimental Protocol: Asymmetric Alkylation of Pseudoephedrine Propionamide (B166681)

Materials:

-

(1R,2R)-(-)-Pseudoephedrine

-

Propionyl chloride

-

Dichloromethane (B109758) (anhydrous)

-

Lithium diisopropylamide (LDA)

-

Lithium chloride (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Ethyl iodide

-

Sulfuric acid (aqueous)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

Procedure:

-

Formation of Pseudoephedrine Propionamide: To a solution of (1R,2R)-(-)-pseudoephedrine and triethylamine in anhydrous dichloromethane at 0 °C, slowly add propionyl chloride. Stir the reaction mixture at room temperature until completion. Work up the reaction to isolate the pseudoephedrine propionamide.

-

Diastereoselective Alkylation:

-

In a flame-dried flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) and anhydrous lithium chloride in anhydrous THF at -78 °C.

-

Slowly add a solution of the pseudoephedrine propionamide in anhydrous THF to the LDA/LiCl mixture.

-

Stir the resulting enolate solution at 0 °C for a short period.

-

Cool the reaction mixture back to -78 °C and add ethyl iodide.

-

Allow the reaction to proceed at 0 °C until completion.

-

-

Auxiliary Cleavage:

-

Quench the reaction with water.

-

Add aqueous sulfuric acid and heat the mixture to reflux to hydrolyze the amide and remove the chiral auxiliary. .

-

-

Work-up:

-

After cooling, extract the aqueous mixture with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to afford crude this compound.

-

Purify the product by chromatography or distillation.

-

Experimental Workflow Diagram

Caption: Workflow for the asymmetric synthesis of this compound.

Enantioselective Synthesis of 2-Phenylbutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of 2-phenylbutyric acid, a key chiral building block in the pharmaceutical industry. The document details various synthetic strategies, including enzymatic kinetic resolution, asymmetric hydrogenation, and asymmetric alkylation, complete with experimental protocols and comparative data to aid in method selection and implementation.

Introduction

2-Phenylbutyric acid is a chiral carboxylic acid of significant interest in medicinal chemistry and drug development. Its enantiomers often exhibit distinct pharmacological activities, making their stereoselective synthesis a critical aspect of producing enantiopure active pharmaceutical ingredients (APIs). This guide explores and compares several prominent methods for achieving high enantiopurity in the synthesis of 2-phenylbutyric acid.

Comparative Overview of Synthetic Methods

The following table summarizes the quantitative data for the key enantioselective methods discussed in this guide, allowing for a direct comparison of their efficacy.

| Method | Catalyst/Reagent | Substrate | Enantiomeric Excess (ee) | Yield/Conversion | Key Advantages |

| Enzymatic Kinetic Resolution | Candida antarctica Lipase (B570770) A | Racemic 2-phenylbutyric acid hexyl ester | ≥ 96% (S-acid) | ~25.55% conversion | High enantioselectivity, mild reaction conditions, environmentally friendly. |

| Asymmetric Hydrogenation | Ru-BINAP complex | 2-Phenyl-2-butenoic acid | Up to 98% | High | High enantioselectivity and yield, applicable to a range of unsaturated acids. |

| Asymmetric Alkylation | Chiral Lithium Amide | Phenylacetic acid | 96% | 81% | Direct C-C bond formation, good enantioselectivity. |

| Asymmetric Bioreduction of Precursor | Recombinant E. coli with D-lactate dehydrogenase | 2-Oxo-4-phenylbutyric acid | > 99% (R-hydroxy acid) | 97.8% | Excellent enantioselectivity and conversion for the precursor synthesis. |

Detailed Synthetic Methodologies

This section provides detailed experimental protocols for the key enantioselective synthesis strategies for 2-phenylbutyric acid.

Enzymatic Kinetic Resolution of Racemic 2-Phenylbutyric Acid Ester

This method utilizes the stereoselectivity of lipases to preferentially hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity.

Experimental Protocol:

-

Reaction Setup: In a 25 mL reaction vessel, combine 1 mL of a Tris/HCl buffer solution (pH 6.5) containing 75 mmol/L of hydroxyethyl-β-cyclodextrin.

-

Substrate Addition: Add 0.015 mmol of racemic 2-phenylbutyric acid hexyl ester to the buffered solution.

-

Enzyme Addition: Introduce 30 mg of Candida antarctica lipase A to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at 600 rpm and maintain the temperature at 85 °C for 14 hours.

-

Work-up and Analysis: After the reaction is complete, extract the product mixture with an appropriate organic solvent. The enantiomeric excess of the resulting (S)-2-phenylbutyric acid and the remaining (R)-2-phenylbutyric acid hexyl ester can be determined by chiral High-Performance Liquid Chromatography (HPLC).[1]

Logical Workflow for Enzymatic Kinetic Resolution:

Asymmetric Hydrogenation of 2-Phenyl-2-butenoic Acid

Asymmetric hydrogenation of a prochiral α,β-unsaturated carboxylic acid using a chiral transition metal catalyst is a highly effective method for producing enantiomerically enriched carboxylic acids.

Synthesis of Precursor (2-Phenyl-2-butenoic Acid) via Perkin Condensation:

The precursor, 2-phenyl-2-butenoic acid, can be synthesized via the Perkin reaction of benzaldehyde (B42025) with propanoic anhydride (B1165640) in the presence of a weak base.

Experimental Protocol (General):

-

Reaction Setup: A mixture of benzaldehyde, propanoic anhydride, and a catalytic amount of a weak base (e.g., triethylamine (B128534) or sodium propanoate) is heated.

-

Reaction Conditions: The reaction is typically refluxed for several hours.

-

Work-up: The reaction mixture is cooled and then hydrolyzed with a strong acid (e.g., HCl) to yield the crude α,β-unsaturated carboxylic acid. The product can be purified by recrystallization.

Asymmetric Hydrogenation Protocol (General):

-

Catalyst Preparation: In a glovebox, a chiral ruthenium-BINAP catalyst is prepared in situ or a pre-formed catalyst is used. For example, [RuCl2(benzene)]2 and (R)-BINAP can be dissolved in a degassed solvent like methanol.

-

Reaction Setup: The catalyst solution is transferred to a high-pressure reactor. The substrate, 2-phenyl-2-butenoic acid, is added to the reactor.

-

Hydrogenation: The reactor is purged and then pressurized with hydrogen gas (e.g., 4-100 atm). The reaction is stirred at a specific temperature (e.g., 23-100 °C) for a designated time.[2]

-

Work-up and Analysis: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified, typically by column chromatography, to yield the enantiomerically enriched 2-phenylbutyric acid. The enantiomeric excess is determined by chiral HPLC or GC.

Workflow for Asymmetric Hydrogenation:

Asymmetric Alkylation of Phenylacetic Acid

This method involves the deprotonation of phenylacetic acid to form a prochiral enolate, which is then alkylated with an ethylating agent in the presence of a chiral ligand to induce enantioselectivity.

Experimental Protocol:

-

Enolate Formation: In a flame-dried flask under an inert atmosphere, a solution of a chiral lithium amide (e.g., derived from a C2-symmetric amine) in an appropriate solvent (e.g., THF) is prepared and cooled to -78 °C. Phenylacetic acid is then added dropwise to form the lithium enediolate.

-

Alkylation: An ethylating agent, such as ethyl iodide, is added to the enolate solution at -78 °C.

-

Reaction Conditions: The reaction is stirred at low temperature for a specified period (e.g., 10 minutes to 24 hours), depending on the reactivity of the electrophile.

-

Work-up and Analysis: The reaction is quenched with a proton source (e.g., saturated aqueous NH4Cl). The product is extracted with an organic solvent, dried, and concentrated. The enantiomeric excess of the resulting 2-phenylbutyric acid is determined by chiral HPLC after conversion to a suitable derivative if necessary.

Workflow for Asymmetric Alkylation:

Asymmetric Bioreduction of a Precursor and Subsequent Conversion

This strategy involves the highly enantioselective reduction of a keto-acid precursor to a hydroxy-acid, followed by dehydroxylation to yield the final product.

Part 1: Asymmetric Bioreduction of 2-Oxo-4-phenylbutyric acid

Experimental Protocol:

-

Biocatalyst Preparation: Whole cells of a recombinant E. coli strain co-expressing a D-lactate dehydrogenase mutant and formate (B1220265) dehydrogenase are used as the biocatalyst.

-

Reaction Setup: The biotransformation is conducted at 37 °C in a 200 mM phosphate (B84403) buffer (pH 6.5) with a specific cell concentration (e.g., 6 g dry cell weight/L).

-

Substrate and Cofactor Regeneration: 2-Oxo-4-phenylbutyric acid (OPBA) is added as the substrate, and formate is used as the co-substrate for NADH regeneration.

-

Reaction Conditions: The reaction is carried out for a specific duration (e.g., 90 minutes) with monitoring of the conversion.

-

Work-up and Analysis: The cells are removed by centrifugation, and the supernatant containing (R)-2-hydroxy-4-phenylbutyric acid is collected. The product can be purified and its high enantiomeric excess (>99%) is confirmed by chiral HPLC.[3]

Part 2: Dehydroxylation of 2-Hydroxy-4-phenylbutyric Acid (General Procedure)

A common method for the dehydroxylation of α-hydroxy acids is a two-step process involving activation of the hydroxyl group followed by reductive cleavage.

Experimental Protocol (General):

-

Activation of Hydroxyl Group: The hydroxyl group of (R)-2-hydroxy-4-phenylbutyric acid can be activated by converting it into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine.

-

Reductive Cleavage: The resulting sulfonate ester is then subjected to reduction. This can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation over a palladium catalyst (e.g., Pd/C) in the presence of hydrogen gas.

-

Work-up and Analysis: After the reduction is complete, the reaction is quenched, and the product is extracted and purified. The final 2-phenylbutyric acid is analyzed for its chemical purity and to confirm the retention of stereochemistry.

Workflow for Bioreduction and Dehydroxylation:

Conclusion

The enantioselective synthesis of 2-phenylbutyric acid can be achieved through several effective methodologies. The choice of the optimal method depends on various factors, including the desired enantiomer, required scale of synthesis, cost of reagents and catalysts, and the available experimental setup. Enzymatic methods offer high enantioselectivity and mild conditions, making them attractive for green chemistry applications. Asymmetric hydrogenation provides a powerful tool for high-yield synthesis from unsaturated precursors. Asymmetric alkylation offers a direct approach to construct the chiral center. Each of these methods, as detailed in this guide, provides a viable pathway for researchers and professionals in the field of drug development to access enantiopure 2-phenylbutyric acid.

References

(S)-(+)-2-Phenylbutyric Acid: A Technical Whitepaper on its Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-2-Phenylbutyric acid, an enantiomer of 2-phenylbutyric acid, is a compound of significant interest due to its potential therapeutic applications stemming from a multi-faceted mechanism of action. This document provides an in-depth technical overview of its core molecular mechanisms, drawing upon available data for phenylbutyrate (PBA) and its derivatives where specific data for the (S)-enantiomer is limited. The primary mechanisms discussed include histone deacetylase (HDAC) inhibition, chemical chaperoning with associated reduction of endoplasmic reticulum (ER) stress, ammonia (B1221849) scavenging, and modulation of inflammatory signaling pathways. This guide summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanisms of Action

This compound shares its primary mechanisms of action with the more broadly studied 4-phenylbutyric acid (4-PBA). These mechanisms are not mutually exclusive and can contribute synergistically to its overall pharmacological effect.

Histone Deacetylase (HDAC) Inhibition

Chemical Chaperone and Endoplasmic Reticulum (ER) Stress Reduction

As a chemical chaperone, this compound can stabilize protein conformation, prevent protein aggregation, and facilitate the proper trafficking of misfolded proteins.[3][4] This action helps to alleviate ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. By reducing ER stress, it can inhibit downstream apoptotic pathways and restore cellular function.[5][6]

Ammonia Scavenging

In the liver, phenylbutyrate is converted to its active metabolite, phenylacetate (B1230308). Phenylacetate conjugates with glutamine to form phenylacetylglutamine (B1677654), which is then excreted in the urine.[7][8] This process provides an alternative pathway for the disposal of nitrogenous waste, thereby reducing plasma ammonia levels. This mechanism is the basis for its use in the treatment of urea (B33335) cycle disorders.[9][10]

Modulation of Inflammatory Signaling

Recent studies have indicated that phenylbutyrate can modulate inflammatory responses by suppressing the TLR2/NF-κB/NLRP3 signaling pathway.[11][12] This pathway is a key component of the innate immune system, and its dysregulation is implicated in various inflammatory diseases. By inhibiting this pathway, phenylbutyrate can reduce the production of pro-inflammatory cytokines.

Quantitative Data

Quantitative data for this compound is sparse in the public domain. The following tables summarize the available data for phenylbutyrate and a key derivative of the (S)-enantiomer.

Table 1: HDAC Inhibition Data

| Compound | Target | IC50 | Cell Line/Assay Conditions | Reference |

| 4-Phenylbutyric acid (PBA) | Pan-HDAC | 1.21 mM | LN-229 glioblastoma cells | [2] |

| 4-Phenylbutyric acid (PBA) | Pan-HDAC | 1.92 mM | LN-18 glioblastoma cells | [2] |

| (S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamide | HDAC | 16 nM | In vitro HDAC inhibition assay | [1] |

Table 2: Chemical Chaperone Activity Data

| Compound | Assay | Result | Experimental System | Reference |

| 4-Phenylbutyric acid (PBA) | γ-secretase mediated APP proteolysis | 8-10 fold stimulation | Neuroblastoma cells | [3] |

| 4-Phenylbutyric acid (PBA) | Binding to Human Serum Albumin (HSA) | Binding Constant (k) = 2.69 x 10^5 M^-1 | Fluorescence spectroscopy | [13] |

Table 3: Ammonia Scavenging Data

| Compound | Parameter | Value | Population | Reference |

| Glycerol Phenylbutyrate (GPB) | Ammonia Time-Normalized AUC | ~30% lower than NaPBA | Adult Urea Cycle Disorder Patients | [14] |

| Sodium Phenylbutyrate (NaPBA) | Urinary PAGN excretion | ~54% of administered PBA | Adult Urea Cycle Disorder Patients | [14] |

Experimental Protocols

In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound on HDAC enzymes.

Materials:

-

Recombinant human HDAC enzyme

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (e.g., Trypsin in assay buffer)

-

HDAC inhibitor (e.g., Trichostatin A) as a positive control

-

Test compound (this compound)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive control in HDAC Assay Buffer.

-

In a 96-well black microplate, add 40 µL of HDAC Assay Buffer.

-

Add 10 µL of the diluted test compound or control to the respective wells.

-

Add 20 µL of diluted recombinant HDAC enzyme to all wells except for the blank.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the reaction and develop the signal by adding 10 µL of the developer solution.

-

Incubate at 37°C for 15-30 minutes.

-

Read the fluorescence on a microplate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Workflow Diagram:

Caption: Workflow for a fluorometric in vitro HDAC inhibition assay.

Cell-Based Endoplasmic Reticulum (ER) Stress Assay (Western Blot)

This protocol describes a method to assess the effect of a test compound on ER stress markers in a cellular context.

Materials:

-

Human cell line (e.g., HEK293)

-

Cell culture medium and supplements

-

ER stress inducer (e.g., Tunicamycin or Thapsigargin)

-

Test compound (this compound)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies against ER stress markers (e.g., GRP78/BiP, p-PERK, ATF4, CHOP) and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of the test compound for 1-2 hours.

-

Induce ER stress by adding an ER stress inducer for a specified time (e.g., 6-24 hours). Include appropriate controls (untreated, inducer only).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare samples for SDS-PAGE by adding sample buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control to determine changes in protein expression.

Workflow Diagram:

Caption: Workflow for a cell-based ER stress assay using Western blot.

Ammonia Scavenging Assay (In Vivo)

This protocol provides a general framework for assessing the ammonia-lowering effect of a compound in an animal model or human study.[9][10]

Materials/Subjects:

-

Animal model of hyperammonemia or human subjects with urea cycle disorders

-

Test compound (this compound) or its pro-drug form

-

Blood collection supplies

-

Urine collection supplies

-

Ammonia assay kit

-

LC-MS/MS for metabolite analysis

Procedure:

-

Establish a baseline for blood ammonia and plasma/urine metabolite levels (e.g., phenylacetate, glutamine, phenylacetylglutamine).

-

Administer the test compound according to the study design (e.g., single dose, multiple doses).

-

Collect blood and urine samples at specified time points post-administration.

-

Measure blood ammonia concentrations using a validated assay.

-

Quantify the levels of the test compound and its metabolites (phenylacetate, phenylacetylglutamine) in plasma and urine using LC-MS/MS.

-

Analyze the data to determine the effect of the compound on blood ammonia levels and the efficiency of nitrogen excretion via phenylacetylglutamine formation.

Workflow Diagram:

Caption: Workflow for an in vivo ammonia scavenging assay.

Signaling Pathway Diagrams

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

This compound, as a chemical chaperone, is proposed to alleviate ER stress by improving protein folding. This reduces the activation of the three main UPR sensors: PERK, IRE1, and ATF6.

Caption: The role of this compound in mitigating ER stress.

TLR2/NF-κB/NLRP3 Inflammasome Pathway

Phenylbutyrate has been shown to inhibit the activation of the NLRP3 inflammasome by suppressing the TLR2 and NF-κB signaling pathways.

References

- 1. Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylbutyric acid rescues endoplasmic reticulum stress-induced suppression of APP proteolysis and prevents apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylbutyric Acid Rescues Endoplasmic Reticulum Stress-Induced Suppression of APP Proteolysis and Prevents Apoptosis in Neuronal Cells | PLOS One [journals.plos.org]

- 5. Phenylbutyric Acid Modulates Apoptosis and ER Stress-Related Gene Expression in Glycogen Storage Disease Type Ib In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. providence.elsevierpure.com [providence.elsevierpure.com]

- 9. Phase 2 Comparison of A Novel Ammonia Scavenging Agent With Sodium Phenylbutyrate In Patients With Urea Cycle Disorders: Safety, Pharmacokinetics And Ammonia Control - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sodium Phenylbutyrate Ameliorates Inflammatory Response Induced by Staphylococcus aureus Lipoteichoic Acid via Suppressing TLR2/NF-κB/NLRP3 Pathways in MAC-T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sodium Phenylbutyrate Ameliorates Inflammatory Response Induced by Staphylococcus aureus Lipoteichoic Acid via Suppressing TLR2/NF-κB/NLRP3 Pathways in MAC-T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites | PLOS One [journals.plos.org]

- 14. Phase 2 comparison of a novel ammonia scavenging agent with sodium phenylbutyrate in patients with urea cycle disorders: Safety, pharmacokinetics and ammonia control | CoLab [colab.ws]

(S)-(+)-2-Phenylbutyric Acid: A Technical Guide to its Biological Activity

(S)-(+)-2-Phenylbutyric acid is a chiral carboxylic acid, the S-enantiomer of 2-phenylbutyric acid, that has garnered interest for its biological activities and potential therapeutic applications. While much of the existing research has focused on the related compound 4-phenylbutyric acid (4-PBA), the stereochemistry of the (S)-enantiomer is considered significant, particularly in the development of potent derivatives for targeted therapies. This in-depth technical guide synthesizes the current understanding of the biological activities of phenylbutyric acid, with a focus on the implications for the (S)-(+)-2-enantiomer, for an audience of researchers, scientists, and drug development professionals.

Core Biological Activities

The biological effects of phenylbutyric acid are multifaceted, primarily revolving around three core mechanisms: histone deacetylase (HDAC) inhibition, chemical chaperone activity, and ammonia (B1221849) scavenging. These activities give rise to its potential applications in a range of pathologies, from genetic metabolic disorders to cancer and neurodegenerative diseases.[1]

Histone Deacetylase (HDAC) Inhibition

Chemical Chaperone Activity and ER Stress Reduction

As a chemical chaperone, phenylbutyric acid aids in the proper folding of proteins, thereby alleviating endoplasmic reticulum (ER) stress and the subsequent unfolded protein response (UPR).[7][8] Accumulation of misfolded proteins in the ER triggers the UPR, a signaling network initiated by the sensors PERK, IRE1, and ATF6.[9] Chronic ER stress can lead to apoptosis. Phenylbutyric acid has been shown to reduce the accumulation of mutant proteins and up-regulate the expression of proteins involved in protein folding.[9][10] This chaperone activity is being explored for its therapeutic potential in protein misfolding diseases like cystic fibrosis and certain neurodegenerative disorders.[11][12]

Ammonia Scavenging

Phenylbutyric acid serves as an effective ammonia scavenger, a property that has led to its approval for the treatment of urea (B33335) cycle disorders (UCDs).[13] In the body, phenylbutyric acid is converted to its active metabolite, phenylacetate (B1230308). Phenylacetate is then conjugated with glutamine to form phenylacetylglutamine (B1677654), which is readily excreted in the urine.[14] This provides an alternative pathway for the disposal of excess nitrogen, thereby reducing plasma ammonia levels.[15]

Quantitative Data Summary

The following table summarizes available quantitative data related to the biological activities of phenylbutyric acid and its derivatives. It is important to note the absence of direct quantitative values for this compound in the current literature, representing a key area for future research.

| Compound/Derivative | Target/Assay | Metric | Value | Cell Line/System | Reference |

| Butyrate | HDAC Inhibition | IC50 | 0.09 mM | HT-29 nuclear extracts | [6] |

| Phenylbutyrate | HDAC Inhibition | IC50 | ~0.5-1.0 mM | Various cancer cell lines | [2] |

| (S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamide | HDAC Inhibition | IC50 | 16 nM | Not specified | [6] |

| 4-Phenylbutyric acid (PBA) | Binding to Human Serum Albumin | Ka | 2.69 x 10^5 M^-1 | In vitro | [14] |

| Glycerol Phenylbutyrate (GPB) vs. Sodium Phenylbutyrate (NaPBA) | Ammonia Control (AUC) | Ratio | ~30% lower with GPB | UCD Patients | [16] |

Signaling Pathways and Mechanisms of Action

The biological activities of phenylbutyric acid are mediated through its influence on several key cellular signaling pathways.

HDAC Inhibition and Gene Expression

By inhibiting HDACs, phenylbutyric acid increases histone acetylation, leading to transcriptional activation of certain genes. A key target is the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1), which plays a crucial role in cell cycle arrest.[6] This mechanism is central to its anti-proliferative effects in cancer cells.

Chemical Chaperone and Unfolded Protein Response (UPR)

Phenylbutyric acid mitigates ER stress by enhancing the protein folding capacity of the cell. This reduces the activation of the three main UPR branches initiated by PERK, IRE1, and ATF6, thereby preventing downstream apoptotic signaling.[9]

Ammonia Scavenging Pathway

This metabolic pathway provides an alternative route for nitrogen excretion, which is crucial for patients with UCDs. Phenylbutyric acid is metabolized to phenylacetate, which then conjugates with glutamine to be excreted.

Experimental Protocols

Detailed methodologies for assessing the key biological activities of this compound are crucial for reproducible research. The following sections outline generalized protocols for the core assays.

Cell-Based HDAC Inhibition Assay

This protocol describes a common method to measure the inhibitory effect of a compound on HDAC enzyme activity within a cellular context.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on total HDAC activity in a specific cell line.

Methodology:

-

Cell Culture: Seed cells (e.g., HeLa or HT-29) in a 96-well white-walled plate at a density of 10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with the compound dilutions for a specified time (e.g., 1-4 hours) at 37°C. Include a vehicle control and a positive control (e.g., Trichostatin A).

-

Lysis and Substrate Addition: Add a lytic agent containing a luminogenic HDAC substrate (e.g., a protected, acetylated aminoluciferin (B605428) compound). This reagent lyses the cells and introduces the substrate.

-

Deacetylase Reaction: The HDAC enzymes present in the cell lysate deacetylate the substrate.

-

Developer Reagent: Add a developer reagent that contains a peptidase. This peptidase will cleave the deacetylated substrate, releasing aminoluciferin.

-

Luminescence Measurement: The released aminoluciferin is then oxidized by luciferase, generating a light signal that is proportional to the amount of deacetylated substrate. Measure the luminescence using a plate reader.

-

Data Analysis: The HDAC activity is inversely proportional to the luminescence signal. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protein Aggregation Prevention Assay

This protocol outlines a method to assess the chemical chaperone activity of a compound by measuring its ability to prevent the aggregation of a model protein under stress.

Objective: To evaluate the ability of this compound to prevent the thermally induced aggregation of a substrate protein (e.g., citrate (B86180) synthase or lysozyme).

Methodology:

-

Reagent Preparation: Prepare solutions of the substrate protein (e.g., 0.15 µM citrate synthase) in a suitable buffer (e.g., 50 mM Tris, pH 8.0). Prepare a range of concentrations of this compound.

-

Assay Setup: In a quartz cuvette, mix the substrate protein solution with either the buffer (control) or different concentrations of this compound.

-

Induction of Aggregation: Place the cuvette in a spectrophotometer equipped with a temperature-controlled cuvette holder. Induce protein aggregation by raising the temperature to a level that causes unfolding and aggregation (e.g., 45°C for citrate synthase).

-

Monitoring Aggregation: Monitor the aggregation of the substrate protein over time by measuring the increase in light scattering at a specific wavelength (e.g., 320 nm).

-

Data Analysis: Plot the light scattering intensity versus time for each condition. The chaperone activity of this compound is determined by its ability to reduce the rate and extent of the increase in light scattering compared to the control.

In Vivo Ammonia Scavenging Assay

This protocol describes an in vivo method to assess the ammonia-scavenging efficacy of this compound by measuring its primary metabolite in urine.

Objective: To quantify the amount of nitrogen excreted as phenylacetylglutamine (PAGN) following administration of this compound in an animal model or human subjects.

Methodology:

-

Subject Dosing: Administer a defined dose of this compound to the subjects (e.g., via oral gavage in rodents or orally in humans).

-

Urine Collection: Collect urine from the subjects over a specified period (e.g., 24 hours) in metabolic cages for animals or through timed collection for humans.

-

Sample Preparation: Measure the total volume of urine collected. Prepare urine samples for analysis, which may involve dilution and filtration.

-

PAGN Quantification: Analyze the concentration of PAGN in the urine samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) or UV detection.

-

Data Analysis: Calculate the total amount of PAGN excreted over the collection period by multiplying the PAGN concentration by the total urine volume. The amount of excreted PAGN is stoichiometrically related to the amount of nitrogen scavenged.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its relationship with the therapeutically relevant compound, phenylbutyric acid. The core biological activities of phenylbutyrate as an HDAC inhibitor, chemical chaperone, and ammonia scavenger provide a strong foundation for its potential applications in oncology, neurodegenerative diseases, and metabolic disorders. However, a notable gap exists in the scientific literature regarding the specific biological activities and quantitative potency of the (S)-(+)-2-enantiomer itself. While the high potency of its derivatives suggests a crucial role for its stereochemistry, further research is imperative. Direct comparative studies of the (S)- and (R)-enantiomers of 2-phenylbutyric acid are needed to elucidate the specific contributions of the (S)-configuration to each of its biological activities. Such studies will be critical for the rational design and development of next-generation therapeutics based on this promising chiral scaffold.

References

- 1. gsartor.org [gsartor.org]

- 2. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical and Experimental Applications of Sodium Phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Short-chain fatty acid inhibitors of histone deacetylases: promising anticancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites | PLOS One [journals.plos.org]

- 8. The chemical chaperone 4-phenylbutyric acid rescues molecular cell defects of COL3A1 mutations that cause vascular Ehlers Danlos Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Chemical chaperone 4-phenylbutyric acid alleviates the aggregation of human familial pulmonary fibrosis-related mutant SP-A2 protein in part through effects on GRP78 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gene expression profile analysis of 4-phenylbutyrate treatment of IB3-1 bronchial epithelial cell line demonstrates a major influence on heat-shock proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chronic treatment of 4-phenylbutyric acid ameliorates cognitive impairment after focal cerebral ischemia/ reperfusion injury in rats - Indian Journal of Physiology and Pharmacology [ijpp.com]

- 14. Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phase 2 Comparison of A Novel Ammonia Scavenging Agent With Sodium Phenylbutyrate In Patients With Urea Cycle Disorders: Safety, Pharmacokinetics And Ammonia Control - PMC [pmc.ncbi.nlm.nih.gov]

(S)-(+)-2-Phenylbutyric acid CAS number 4286-15-1

An In-Depth Technical Guide to (S)-(+)-2-Phenylbutyric Acid (CAS 4286-15-1)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 4286-15-1), a significant chiral building block in organic synthesis and drug development. The document details its physicochemical and spectroscopic properties, outlines experimental protocols for its synthesis and analysis, and explores its primary applications. Particular emphasis is placed on its role as a key intermediate in the synthesis of pharmacologically active molecules. Furthermore, the guide discusses the broader biological context of phenylbutyric acids, including their mechanisms of action as histone deacetylase (HDAC) inhibitors and chemical chaperones. This paper is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a consolidated resource of technical data and methodologies.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 4286-15-1, is the (S)-enantiomer of 2-phenylbutyric acid. It is an organic compound classified as a phenylpropanoid.[1] As a chiral carboxylic acid, it serves as a valuable intermediate and building block in asymmetric synthesis. Its stereospecific structure is crucial for the synthesis of certain enantiomerically pure active pharmaceutical ingredients (APIs). A primary and significant application of this compound is its role as a key intermediate in the preparation of Indobufen, a potent antithrombotic agent.[2] The stereochemistry of the final drug product is critical for its efficacy and safety profile, making the optical purity of this precursor paramount.[2]

While often discussed in the broader context of phenylbutyrates, it is essential to distinguish this compound from its related compounds, such as 4-Phenylbutyric acid (4-PBA), which is more widely known for its clinical applications in urea (B33335) cycle disorders and its activity as a histone deacetylase (HDAC) inhibitor.[3][4] This guide will focus specifically on the technical data and applications directly related to the (S)-2- enantiomer.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is critical for its handling, storage, and application in experimental settings.

| Property | Value | References |

| CAS Number | 4286-15-1 | [5][6] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][5][6][7] |

| Molecular Weight | 164.20 g/mol | [1][5][6] |

| Appearance | White to yellowish adhering crystals or colorless liquid | [6][8][9] |

| Density | 1.055 g/mL at 25 °C | [7] |

| Boiling Point | 98-100 °C at 0.3 mmHg | [7] |

| Flash Point | 110 °C (230 °F) - closed cup | [10] |

| Refractive Index | n20/D 1.516 | [7] |

| Optical Activity | [α]¹⁹/D +92° (c = 0.9 in toluene) | |

| Solubility | Poorly soluble in water; moderately soluble in ethanol (B145695) and acetone | [11] |

| SMILES | CC--INVALID-LINK--c1ccccc1 | |

| InChI Key | OFJWFSNDPCAWDK-VIFPVBQESA-N |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound. The following table summarizes key data obtained from various spectroscopic techniques.

| Spectroscopy | Key Data / Peaks | References |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 1.18 (d, 3H), 2.68 (dd, 1H), 2.77 (sextet, 1H), 3.08 (dd, 1H), 7.20 (m, 3H), 7.30 (m, 2H), 11.14 (broad s, 1H) | [12] |

| ¹³C NMR | (101 MHz, CDCl₃) δ (ppm): 16.59, 39.39, 41.24, 126.52, 128.51, 129.09, 139.10, 182.00 | [12] |

| IR | (ATR, neat) ν (cm⁻¹): 3086-2557 (broad, O-H), 1698 (C=O), 1453, 1249, 941, 740, 702 | [12] |

| Mass Spec (EI-MS) | m/z: 164 (M⁺), 119, 91 (Base Peak), 77 | [12][13] |

Synthesis and Resolution

Optically pure this compound is most commonly obtained through the resolution of its racemic mixture, although asymmetric synthesis routes also exist. Enzymatic resolution is a preferred method due to its high stereoselectivity and mild reaction conditions.

Experimental Protocol: Stereoselective Enzymatic Hydrolysis

This protocol is based on the kinetic resolution of a racemic 2-phenylbutyric acid ester using a lipase (B570770), which selectively hydrolyzes one enantiomer, allowing for the separation of the desired (S)-acid.[2]

Materials:

-

Racemic 2-phenylbutyrate ester (e.g., hexyl ester)

-

Candida antarctica lipase A (CAL-A)

-

Tris/HCl buffer solution (pH 6.0-8.0)

-

Hydroxyethyl-β-cyclodextrin (optional, to improve substrate solubility)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Aqueous acid (e.g., 1M HCl) and base (e.g., 1M NaOH) for workup

Procedure:

-

Prepare a reaction medium consisting of the Tris/HCl buffer. If used, dissolve the cyclodextrin (B1172386) derivative in the buffer to the desired concentration (e.g., 15-300 mmol/L).[2]

-

Add the racemic 2-phenylbutyrate ester substrate and the lipase (e.g., 30 mg CAL-A per 0.015 mmol substrate) to the reaction medium.[2]

-

Stir the mixture at a controlled temperature (e.g., 40-95 °C) for a specified duration (e.g., 4 hours).[2]

-

Monitor the reaction progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine substrate conversion and the enantiomeric excess (ee) of the product.

-

Upon completion, stop the reaction and separate the enzyme (e.g., by filtration).

-

Acidify the aqueous solution with 1M HCl to protonate the carboxylic acid, then extract the (S)-2-Phenylbutyric acid into an organic solvent.

-

The unreacted (R)-ester remains in the organic phase and can be separated from the (S)-acid. The (S)-acid can be further purified from the aqueous phase after extraction.

-

Analyze the final product for yield and optical purity by HPLC. An enantiomeric excess (ee) of ≥96% can be achieved with this method.[2]

Caption: Workflow for the enzymatic resolution of racemic 2-phenylbutyrate.

Applications in Research and Drug Development

The primary value of this compound lies in its application as a chiral precursor in pharmaceutical manufacturing.

Key Intermediate for (S)-Indobufen Synthesis

This compound is a crucial intermediate for the synthesis of the anti-platelet drug Indobufen.[2] Research indicates that the (S)-enantiomer of Indobufen possesses significantly higher antithrombotic activity than its (R)-counterpart.[2] Utilizing the enantiomerically pure (S)-intermediate ensures the final API is also the desired stereoisomer, which can lead to a more effective drug with a better safety profile and reduced patient dosage.[2]

Caption: Synthetic relationship of (S)-2-Phenylbutyric acid to Indobufen.

Other Applications

While the racemic mixture of 2-phenylbutyric acid (CAS 90-27-7) is used as an intermediate for drugs like Tamoxifen and Butethamate, the specific use of the (S)-enantiomer is most prominently documented for Indobufen.[2][8] Additionally, due to its chiral nature, it can be employed as a chiral resolving agent to separate other racemic compounds.[7]

Biological Activity and Mechanism of Action (Inferred)

While specific biological data for this compound is limited, the broader class of phenylbutyric acids (PBAs) has been studied extensively. The mechanisms described below are primarily attributed to 4-Phenylbutyric acid but provide a valuable context for the potential biological activities of related structures.

Histone Deacetylase (HDAC) Inhibition

Phenylbutyrate is a well-known inhibitor of histone deacetylases (HDACs).[3][14] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, phenylbutyrate maintains a more open chromatin structure (hyperacetylation), which facilitates the transcription of various genes, including tumor suppressor genes.[3][15] This mechanism is the basis for its investigation as an anti-cancer agent.[4]

Chemical Chaperone Activity

Phenylbutyrate can act as a chemical chaperone, assisting in the proper folding of misfolded proteins and stabilizing their conformation.[1][3] This action helps rescue proteins from degradation and can restore partial function, a mechanism explored for treating diseases like cystic fibrosis.[1]

Ammonia (B1221849) Scavenging

In the treatment of urea cycle disorders (UCDs), phenylbutyrate serves as an ammonia scavenger.[3][4] It is converted in the body to phenylacetate, which conjugates with glutamine to form phenylacetylglutamine.[15] This molecule is then excreted in the urine, providing an alternative pathway for waste nitrogen excretion and thereby reducing toxic ammonia levels in the body.[3][15]

Caption: General mechanism of Phenylbutyrate as an HDAC inhibitor.

Analytical Methods

Accurate determination of optical purity is critical when working with chiral compounds. HPLC is the standard method for this analysis.

Experimental Protocol: Determination of Enantiomeric Excess by HPLC

This protocol provides a general method for separating the enantiomers of 2-phenylbutyric acid to determine the enantiomeric excess (ee) of a sample.[16]

Equipment and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector (254 nm).

-

Chiral column (e.g., Daicel OD-H).

-

Mobile Phase: Isopropanol/Hexane mixture (e.g., 5:95 v/v), potentially with 0.1% Trifluoroacetic acid (TFA).

-

Sample of this compound dissolved in the mobile phase.

-

Racemic 2-phenylbutyric acid standard for reference.

Procedure:

-

Prepare the mobile phase and equilibrate the chiral column at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[16]

-

Inject a known concentration of the racemic standard to determine the retention times for both the (R)- and (S)-enantiomers.

-

Inject the sample solution under the same conditions.

-

Integrate the peak areas for both enantiomers in the resulting chromatogram.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified as harmful if swallowed and causes skin and eye irritation.[6][10]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

GHS Pictogram: GHS07 (Exclamation mark).

-

Signal Word: Warning.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.[17][18]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[6][10]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[7][17] If swallowed, rinse mouth with water and call a physician.[18] In case of skin contact, wash off with soap and plenty of water.[17]

Conclusion

This compound (CAS 4286-15-1) is a high-value chiral intermediate with a primary, well-established role in the pharmaceutical industry, particularly for the synthesis of the antithrombotic drug (S)-Indobufen. Its synthesis via enzymatic resolution offers an efficient and highly selective route to obtaining the optically pure compound. While it shares a structural class with biologically active molecules like 4-PBA, its main utility is derived from its specific stereochemical configuration, making it a critical component for asymmetric synthesis. This guide has provided the core technical data, experimental methodologies, and application context necessary for its effective use by researchers and drug development professionals.

References

- 1. Buy this compound | 4286-15-1 [smolecule.com]

- 2. CN108546720B - Method for preparing (S) -2-phenylbutyric acid through stereoselective enzymatic hydrolysis - Google Patents [patents.google.com]

- 3. Phenylbutyric Acid: simple structure - multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.be [fishersci.be]

- 7. chembk.com [chembk.com]

- 8. 2-Phenylbutyric Acid Manufacturer, Exporter in India [vandvpharma.com]

- 9. 2-Phenylbutyric acid | 90-27-7 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. 18-101 Merbouh [edu.utsunomiya-u.ac.jp]

- 13. 2-Phenylbutyric Acid | C10H12O2 | CID 7012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. trial.medpath.com [trial.medpath.com]

- 15. Clinical and Experimental Applications of Sodium Phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chemicalbook.com [chemicalbook.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract